Diphenyllead dichloride
Overview
Description
Diphenyllead dichloride is an organolead compound with the chemical formula ( \text{Pb(C}_6\text{H}_5\text{)}_2\text{Cl}_2 ). It is a white crystalline solid that is primarily used in research settings due to its unique chemical properties. The compound is known for its ability to form various coordination complexes, making it a subject of interest in inorganic and organometallic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Diphenyllead dichloride can be synthesized through several methods. One common method involves the reaction of tetraphenyllead with hydrogen chloride gas in a solvent such as chloroform. The reaction is typically carried out under reflux conditions, and the product precipitates as shiny plates .
Industrial Production Methods: While this compound is not produced on an industrial scale due to its limited applications, it can be prepared in laboratory settings using the aforementioned method. The process requires careful handling of reagents and maintenance of an inert atmosphere to prevent unwanted side reactions.
Chemical Reactions Analysis
Types of Reactions: Diphenyllead dichloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to replace the chloride ligands with other groups.
Coordination Reactions: It forms complexes with ligands such as thiosemicarbazones, resulting in diverse structural characteristics.
Common Reagents and Conditions:
Hydrogen Chloride: Used in the synthesis of this compound from tetraphenyllead.
Thiosemicarbazones: React with this compound to form coordination complexes.
Major Products:
Scientific Research Applications
Diphenyllead dichloride has several applications in scientific research:
Inorganic Chemistry: It is used to study the coordination chemistry of lead and the formation of various lead complexes.
Material Science: The compound serves as a precursor for the synthesis of lead sulfide nanoparticles, which have applications in electronics and optoelectronics.
Catalysis: Some this compound complexes exhibit catalytic properties, making them useful in organic synthesis.
Mechanism of Action
The mechanism of action of diphenyllead dichloride involves its ability to form coordination complexes with various ligands. The lead center in the compound can coordinate with multiple donor atoms, leading to the formation of diverse structures. These interactions are crucial for its applications in catalysis and material science .
Comparison with Similar Compounds
Diphenyllead Diselenocyanate: Similar to diphenyllead dichloride but contains selenocyanate ligands instead of chloride.
Triphenyllead Chloride: Contains three phenyl groups and one chloride ligand, differing in its coordination environment and reactivity.
Uniqueness: this compound is unique due to its ability to form a wide range of coordination complexes with different ligands. This property makes it a valuable compound for studying the coordination chemistry of lead and exploring new materials and catalysts .
Properties
IUPAC Name |
dichloro(diphenyl)plumbane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H5.2ClH.Pb/c2*1-2-4-6-5-3-1;;;/h2*1-5H;2*1H;/q;;;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCYWRKSVJFJVTB-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Pb](C2=CC=CC=C2)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2Pb | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10175410 | |
Record name | Plumbane, dichlorodiphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10175410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2117-69-3 | |
Record name | Dichlorodiphenylplumbane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2117-69-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Plumbane, dichlorodiphenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002117693 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diphenyllead dichloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=173034 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Plumbane, dichlorodiphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10175410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diphenyllead dichloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.660 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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